Oral Bioavailability and In Vivo Antihypertensive Efficacy: Selachyl Alcohol vs. Batyl Alcohol
Selachyl alcohol demonstrates direct in vivo oral antihypertensive activity in hypertensive rodent models, a property not reported for its saturated analog batyl alcohol. The blood pressure reduction is quantifiable and acute . While the precise molecular target remains undefined, the pharmacological response profile in vivo distinguishes selachyl alcohol from batyl alcohol, which has been primarily studied for hemopoietic effects rather than direct vasodepressor activity [1].
| Evidence Dimension | In vivo antihypertensive activity in hypertensive rats |
|---|---|
| Target Compound Data | Reduces blood pressure by ~60 mmHg for 20 min (1 mg i.v. or 5-10 mg oral gavage) |
| Comparator Or Baseline | Batyl alcohol: no antihypertensive activity reported; exhibits hemopoietic stimulation instead [1] |
| Quantified Difference | Selachyl alcohol: ~60 mmHg drop; Batyl alcohol: 0 mmHg drop (no activity) |
| Conditions | Male Sprague-Dawley hypertensive rats; oral gavage (5, 10 mg) or intravenous (1 mg) administration |
Why This Matters
For cardiovascular researchers studying non-RAAS-mediated blood pressure control, selachyl alcohol provides an orally active tool compound; batyl alcohol would produce confounding hematopoietic effects and no vasodepressor response.
- [1] Edlund T. Hemopoietic effects of glyceryl ethers. III. Inactivity of selachyl alcohol. Proc Soc Exp Biol Med. 1960;104:623-626. View Source
